4-Amino-3-ethoxybenzamide
Description
4-Amino-3-ethoxybenzamide is a benzamide derivative characterized by an amino (-NH₂) group at the para position and an ethoxy (-OCH₂CH₃) group at the meta position of the benzene ring. This compound has been utilized as a building block in organic synthesis, particularly in pharmaceutical and biochemical research . However, commercial availability of this compound has been discontinued as of 2025, limiting its accessibility for ongoing studies .
Properties
IUPAC Name |
4-amino-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2,10H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNGANDYYCLWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734567 | |
| Record name | 4-Amino-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-47-8 | |
| Record name | 4-Amino-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-ethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 3-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: Finally, the amino group is converted to the amide by reacting with an appropriate amide-forming reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Amino-3-ethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of 4-Amino-3-ethoxybenzamide are best understood through comparison with its analogues. Key compounds for comparison include 4-aminobenzamide, 3-amino-4-methoxybenzamide derivatives, and substituted phenylenediamines (Table 1).
Table 1. Structural and Functional Comparison of this compound and Analogues
Research Findings on Substituent Effects
Impact of Substituent Position
- Amino Group Orientation: The para-amino group in 4-aminobenzamide enhances its role as a substrate analogue in enzymatic systems, as seen in studies of acetyltransferases and deacetylases .
- Alkoxy vs. Aryloxy Groups: The ethoxy group in this compound introduces steric bulk and moderate electron-donating effects compared to smaller methoxy (-OCH₃) or larger benzyloxy (-OBn) groups. Methoxy derivatives (e.g., 3-Amino-4-methoxybenzamide) are associated with improved solubility and membrane permeability .
Availability and Research Implications
The discontinuation of this compound (CymitQuimica Ref: 3D-SLB90947, 10-F505214) poses challenges for researchers requiring ethoxy-substituted benzamides . Alternatives such as 2-Amino-2'-methyldiphenyl ether (Ref: 10-F046707) or methoxy variants may be prioritized for ongoing studies due to commercial availability .
Biological Activity
4-Amino-3-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 164.20 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO |
This compound exhibits a range of biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways by altering kinetic parameters such as and . This modulation can lead to significant therapeutic implications in metabolic disorders.
- Cellular Pathway Modulation : It influences critical signaling pathways, including intracellular calcium signaling and Rho kinase pathways, which are vital for smooth muscle function.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- In Vivo Efficacy : In a preclinical study involving MDA-MB-468 breast cancer xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound induced apoptotic pathways while sparing normal tissues from toxicity.
Case Study: Anticancer Efficacy
| Study Type | Findings |
|---|---|
| Breast Cancer Xenograft Model | Significant tumor reduction and induction of apoptosis |
| Liver Damage Model | Improved liver function tests and reduced damage markers |
Hepatoprotective Effects
In addition to its anticancer properties, this compound has been evaluated for its hepatoprotective effects. In animal models with induced liver damage, the compound improved liver function tests and reduced markers associated with oxidative stress, suggesting its potential utility in treating liver diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
Absorption and Distribution
Research indicates that the compound is rapidly absorbed and distributed within biological systems. The apparent half-life () values have been reported as follows:
| Compound | (h) | AUC (μg·h/mL) |
|---|---|---|
| This compound | 1.49 | 32.13 |
Blood-Brain Barrier Penetration
The ability of the compound to cross the blood-brain barrier (BBB) has been evaluated, with findings indicating moderate permeability compared to established standards like temozolomide (TMZ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
